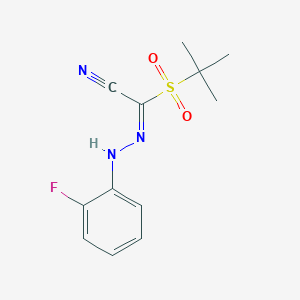
(1E)-1-tert-butylsulfonyl-N-(2-fluoroanilino)methanimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the raw materials used, the conditions required for the reaction, and the yield of the compound .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions required for these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Fluorination Chemistry and Synthesis
The development and application of fluorinating agents are significant due to the unique properties fluorinated compounds offer in drug discovery and material science. For instance, Umemoto et al. (2010) reported on the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a crystalline solid with high stability and superior utility as a deoxofluorinating agent compared to existing reagents. This compound facilitates a variety of fluorination reactions, including the high-yield conversion of alcohols, aldehydes, and ketones to their corresponding fluorinated derivatives, showcasing the compound's diverse fluorination capabilities and its potential use in both academic and industrial settings (Umemoto, Singh, Xu, & Saito, 2010).
Material Science and Polymer Chemistry
In the realm of material science, Shaplov et al. (2011) synthesized novel ionic monomers with highly delocalized anions and electrochemically stable mobile cations. These monomers were used to create new anionic "polymeric ionic liquids" (PILs), demonstrating significantly increased ionic conductivity. This advancement in polymer chemistry highlights the potential of these materials in developing high-performance electrolytes for energy storage and conversion devices (Shaplov, Vlasov, Armand, Lozinskaya, Ponkratov, Malyshkina, Vidal, Okatova, Pavlov, Wandrey, Godovikov, & Vygodskii, 2011).
Advanced Organic Synthesis
Zhu et al. (2010) introduced 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone as an efficient fluoromethylidene synthon for synthesizing monofluoroalkenes via the Julia-Kocienski olefination reaction. This methodology allows for the synthesis of a wide range of fluorinated alkenes, indicating the versatility of this reagent in constructing fluorine-containing molecules, which are of great interest due to their pharmacological properties (Zhu, Ni, Zhao, & Hu, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1E)-1-tert-butylsulfonyl-N-(2-fluoroanilino)methanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2S/c1-12(2,3)19(17,18)11(8-14)16-15-10-7-5-4-6-9(10)13/h4-7,15H,1-3H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHDFEMKHOPYKR-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=CC=C1F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=CC=C1F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

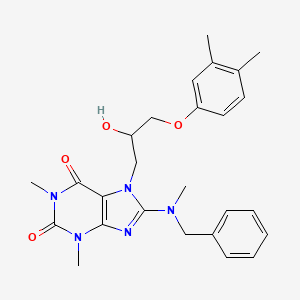
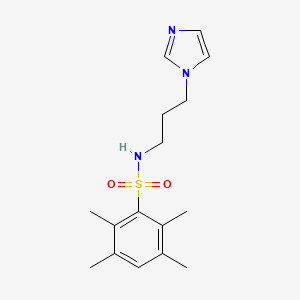
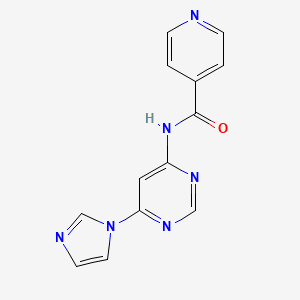
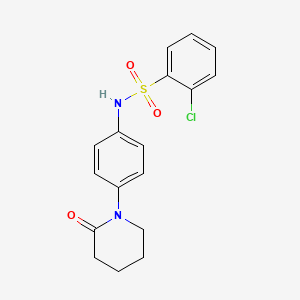
![2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2746756.png)
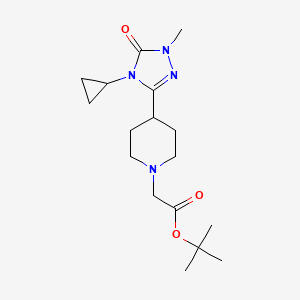

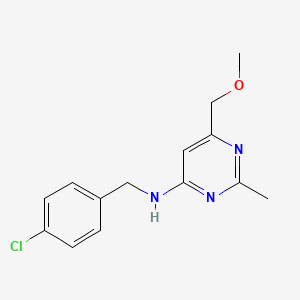
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2746765.png)
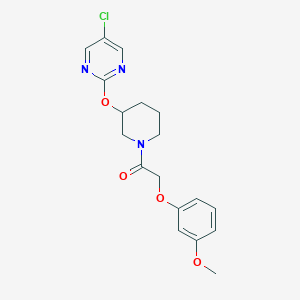
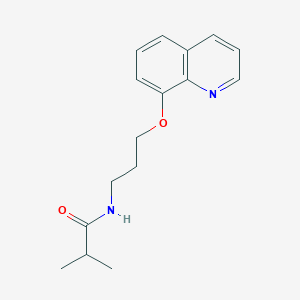
![Methyl (1R,2R,5R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2746768.png)
![(E)-2-((2,5-dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2746770.png)
